(5-Bromo-2-cyclopropylpyridin-3-yl)boronic acid
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Overview
Description
(5-Bromo-2-cyclopropylpyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C8H9BBrNO2 This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed borylation reactions, where a brominated pyridine derivative reacts with a boron-containing reagent under specific conditions to form the desired boronic acid .
Industrial Production Methods
Industrial production of (5-Bromo-2-cyclopropylpyridin-3-yl)boronic acid may involve large-scale borylation processes using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-cyclopropylpyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction Reactions: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Base: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group and enhance its reactivity.
Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and ethanol.
Major Products Formed
Aryl and Vinyl Derivatives: Formed through cross-coupling reactions.
Boronic Esters: Formed through oxidation reactions.
Boranes: Formed through reduction reactions.
Scientific Research Applications
(5-Bromo-2-cyclopropylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Bromo-2-cyclopropylpyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with various biological targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The compound’s molecular targets and pathways depend on its specific application, such as inhibiting proteases or modulating receptor activity .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridine-3-boronic acid: Similar in structure but lacks the cyclopropyl group, which may affect its reactivity and applications.
Phenylboronic acid: A simpler boronic acid derivative used in various organic synthesis applications.
Isoxazole-4-boronic acid: Another boronic acid derivative with different functional groups and reactivity.
Uniqueness
(5-Bromo-2-cyclopropylpyridin-3-yl)boronic acid is unique due to the presence of both the bromine and cyclopropyl groups, which can influence its reactivity and interactions with other molecules. These structural features make it a valuable intermediate in the synthesis of complex organic compounds and potential bioactive molecules .
Properties
Molecular Formula |
C8H9BBrNO2 |
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Molecular Weight |
241.88 g/mol |
IUPAC Name |
(5-bromo-2-cyclopropylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H9BBrNO2/c10-6-3-7(9(12)13)8(11-4-6)5-1-2-5/h3-5,12-13H,1-2H2 |
InChI Key |
ZSUUDSUFPCDKCH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CN=C1C2CC2)Br)(O)O |
Origin of Product |
United States |
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